molecular formula C10H6BrNO2 B14797973 7-Bromoquinoline-6-carboxylic acid

7-Bromoquinoline-6-carboxylic acid

Cat. No.: B14797973
M. Wt: 252.06 g/mol
InChI Key: VPXIBBDUACHWRS-UHFFFAOYSA-N
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Description

7-Bromoquinoline-6-carboxylic acid is a brominated quinoline derivative characterized by a bromine atom at position 7 and a carboxylic acid group at position 6 of the quinoline ring. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The bromine substituent enhances electrophilic aromatic substitution reactivity, while the carboxylic acid group enables hydrogen bonding and functionalization (e.g., esterification, amidation) .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6BrNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14)

InChI Key

VPXIBBDUACHWRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the bromination of 6-quinolinol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-6-quinolinol is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related brominated quinoline carboxylic acids, their substituent positions, and similarity indices (calculated based on molecular frameworks and functional group placement):

CAS No. Compound Name Bromine Position Carboxylic Acid Position Similarity Index Molecular Formula Key Applications/Properties
219763-87-8 4-Bromoquinoline-6-carboxylic acid 4 6 0.90 C₁₀H₆BrNO₂ Pharmaceutical intermediates, hydrogen bonding interactions
1426144-84-4 7-Bromoquinoline-8-carboxylic acid 7 8 0.90 C₁₀H₆BrNO₂ High reactivity in substitution reactions (proximity of Br and COOH)
31009-04-8 7-Bromoquinoline-4-carboxylic acid 7 4 0.85 C₁₀H₆BrNO₂ Potential antimicrobial activity due to Br position
160233-76-1 6-Bromoquinoline-4-carboxylic acid 6 4 0.85 C₁₀H₆BrNO₂ Metal-organic framework synthesis
1379367-77-7 4-Bromoquinoline-7-carboxylic acid 4 7 0.94 C₁₀H₆BrNO₂ Enhanced solubility in polar solvents
5-Bromoquinoline-4-carboxylic acid* 5 4 0.94 C₁₀H₆BrNO₂ High similarity due to electronic effects

Notes:

  • Similarity indices (0.85–0.94) reflect positional isomerism’s impact on molecular properties. Higher indices (e.g., 0.94) correlate with closer electronic or spatial alignment .
  • The 7-bromo-6-carboxylic acid isomer is distinct from 4-bromo-6-carboxylic acid (CAS 219763-87-8) in reactivity; bromine at position 7 may deactivate the ring differently in electrophilic substitutions .

Functional Group Influence

  • Carboxylic Acid Position: A carboxylic acid at position 6 (as in the target compound) vs. position 4 (CAS 31009-04-8) alters hydrogen-bonding capacity and solubility. For example, 4-Bromoquinoline-6-carboxylic acid forms stable salts with amines, useful in drug formulation .
  • Bromine Position : Bromine at position 7 (target compound) vs. 4 (CAS 219763-87-8) modifies steric hindrance and electronic effects. Bromine at position 7 may direct electrophiles to adjacent positions (e.g., C-8), whereas position 4 bromine activates C-2/C-6 .

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